

What is trans-4-Sphingenine-13C2,D2 and its chemical structure?

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Compound of Interest

Compound Name: *trans-4-Sphingenine-13C2,D2*

Cat. No.: B15291541

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An In-depth Technical Guide to trans-4-Sphingenine-13C2,D2

This technical guide provides a comprehensive overview of **trans-4-Sphingenine-13C2,D2**, an isotopically labeled form of D-erythro-sphingosine, for researchers, scientists, and professionals in drug development.

Core Compound Identity

trans-4-Sphingenine-13C2,D2 is a synthetically modified version of sphingosine, a fundamental component of sphingolipids. This particular variant is labeled with two stable isotopes of carbon (Carbon-13) and two of hydrogen (Deuterium). Its primary application in research is as an internal standard for the precise quantification of natural sphingosine in biological samples using mass spectrometry techniques.^[1]

The systematic IUPAC name for this compound is (E,2S,3R)-2-amino-1,1-dideuterio(1,2-¹³C₂)octadec-4-ene-1,3-diol.^[2] It is also commonly referred to by several synonyms, including D-erythro-Sphingosine-¹³C₂,D₂, Sphingosine-¹³C₂-d₂ (d18:1), and (2S,3R,4E)-2-amino-4-octadecene-1,1-d₂-1,3-diol-1,2-¹³C₂.^{[1][2]}

Chemical Structure and Properties

The chemical structure of **trans-4-Sphingenine-13C2,D2** is characterized by an 18-carbon aliphatic chain with a trans double bond between carbons 4 and 5, an amino group at carbon 2,

and hydroxyl groups at carbons 1 and 3. The isotopic labeling is specifically located at the first and second carbon positions, with two deuterium atoms on carbon 1 and two carbon-13 atoms at positions 1 and 2.

A summary of its key chemical and physical properties is presented in the table below.

Property	Value
Molecular Formula	C ₁₆ [¹³ C] ₂ H ₃₅ D ₂ NO ₂
Molecular Weight	303.49 g/mol [2]
Exact Mass	303.301692586 Da[2]
IUPAC Name	(E,2S,3R)-2-amino-1,1-dideuterio(1,2- ¹³ C ₂)octadec-4-ene-1,3-diol[2]
InChI	InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i16+1D2,17+1
InChIKey	WWUZIQQURGPMGP-IMIVUYSRSA-N[2]
SMILES	[2H]--INVALID-LINK--(--INVALID-LINK--O">13C@@HN)O[2]
Purity	≥99% deuterated forms (d ₁ -d ₂)[1]
Formulation	A solid[1]
Solubility	Chloroform, Methanol[1]

Experimental Protocols

The primary experimental application of **trans-4-Sphingenine-13C2,D2** is as an internal standard in quantitative mass spectrometry (MS) for the analysis of sphingosine.

Protocol: Quantification of Sphingosine in Biological Samples using LC-MS

1. Sample Preparation:

- Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, typically using a biphasic solvent system such as chloroform/methanol/water.
- A known amount of **trans-4-Sphingenine-13C2,D2** is spiked into the sample prior to extraction to account for sample loss during processing.

2. Liquid Chromatography (LC) Separation:

- The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system.
- Separation of sphingosine from other lipid species is achieved on a C18 reversed-phase column using a gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

3. Mass Spectrometry (MS) Detection:

- The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.
- The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous sphingosine and the **trans-4-Sphingenine-13C2,D2** internal standard using Multiple Reaction Monitoring (MRM).
- Sphingosine (unlabeled): The precursor ion $[M+H]^+$ is selected and fragmented to produce a characteristic product ion.
- **trans-4-Sphingenine-13C2,D2** (labeled): The precursor ion $[M+H]^+$, which is heavier due to the isotopic labels, is selected and fragmented.

4. Data Analysis:

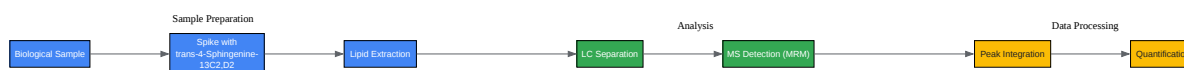
- The peak areas of the MRM transitions for both the endogenous sphingosine and the internal standard are integrated.
- The concentration of endogenous sphingosine in the sample is calculated by comparing the ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard against a calibration curve prepared with known concentrations of unlabeled sphingosine.

Visualizations

Chemical Structure of trans-4-Sphingenine-13C2,D2

Caption: Chemical structure of **trans-4-Sphingenine-13C2,D2**.

Experimental Workflow for Quantification



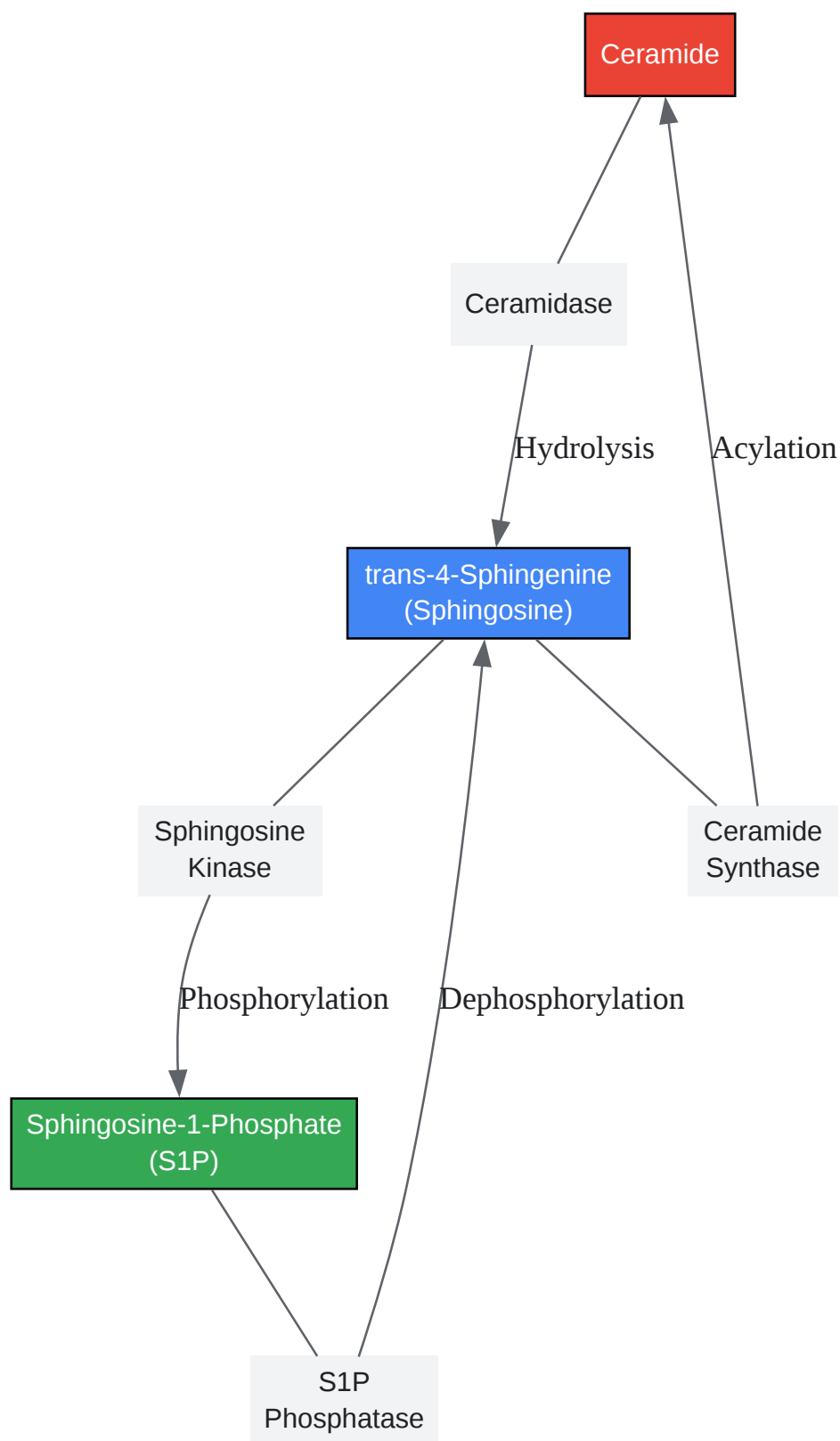
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Caption: Workflow for quantifying sphingosine using an internal standard.

Sphingolipid Metabolism Context

trans-4-Sphingenine is a central molecule in sphingolipid metabolism. Its labeled counterpart is used to trace and quantify its presence and flux through these pathways. Sphingosine is primarily formed from the breakdown of ceramide by the enzyme ceramidase. It can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule, or it can be acylated to reform ceramide.

Simplified Sphingosine Metabolic Pathway



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Caption: Simplified metabolic pathway of sphingosine.

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